2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine
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Overview
Description
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine: is a complex organic compound with the molecular formula C59H41N . It is characterized by a pyridine core substituted at the 2, 4, and 6 positions with three phenyl groups, each of which is further substituted with another phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines under acidic or basic conditions.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds to attach phenyl groups to the pyridine core.
Further Substitution: The additional phenyl groups are introduced through further substitution reactions, typically involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid and palladium acetate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrocarbon derivatives .
Scientific Research Applications
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting properties.
Materials Science: The compound is studied for its potential use in the fabrication of advanced materials with unique optical and electronic properties.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biological Research: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine involves its interaction with molecular targets through various pathways:
Electron Transport: In organic electronics, the compound facilitates electron transport due to its conjugated structure, which allows for efficient charge transfer.
Catalytic Activity: As a ligand, it coordinates with metal centers in catalytic complexes, influencing the reactivity and selectivity of the catalytic process.
Biological Interactions: In biological systems, the compound may interact with cellular components, leading to potential therapeutic effects[][5].
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar in structure but with pyridyl groups instead of phenyl groups.
2,4,6-Tris(4-methoxyphenyl)pyridine: Similar but with methoxy substituents on the phenyl groups.
2,4,6-Tris(4-hydroxyphenyl)pyridine: Similar but with hydroxy substituents on the phenyl groups.
Uniqueness
2,4,6-Tris[4-(4-phenylphenyl)phenyl]pyridine is unique due to its highly conjugated structure, which imparts exceptional electronic properties. This makes it particularly valuable in applications requiring efficient electron transport and high stability .
Properties
CAS No. |
847694-37-5 |
---|---|
Molecular Formula |
C59H41N |
Molecular Weight |
764.0 g/mol |
IUPAC Name |
2,4,6-tris[4-(4-phenylphenyl)phenyl]pyridine |
InChI |
InChI=1S/C59H41N/c1-4-10-42(11-5-1)45-16-22-48(23-17-45)51-28-30-54(31-29-51)57-40-58(55-36-32-52(33-37-55)49-24-18-46(19-25-49)43-12-6-2-7-13-43)60-59(41-57)56-38-34-53(35-39-56)50-26-20-47(21-27-50)44-14-8-3-9-15-44/h1-41H |
InChI Key |
QKQNEJIIVYKGRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC(=NC(=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
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